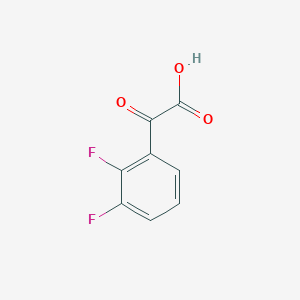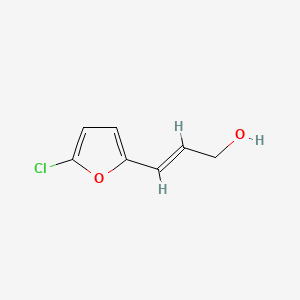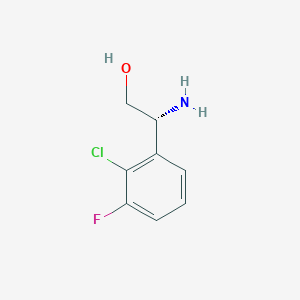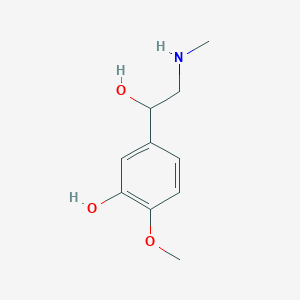
Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of phenylalanine, featuring a chloro and hydroxy substitution on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxy group on the aromatic ring can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The chloro group can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate
Comparison: Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate is unique due to the presence of both chloro and hydroxy groups on the aromatic ring. This combination can influence its reactivity and binding properties. Compared to its analogs, the chloro substitution can enhance its hydrophobic interactions, potentially increasing its binding affinity and specificity for certain targets .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |
InChI Key |
PPUJTFKBUWSSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)




![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)






